molecular formula C20H24N2 B14165144 (E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine CAS No. 35196-94-2

(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine

Cat. No.: B14165144
CAS No.: 35196-94-2
M. Wt: 292.4 g/mol
InChI Key: PJIGTEXYLLRIRT-VOKWCDJLSA-N
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Description

(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of two propan-2-ylphenyl groups connected by a methanimine linkage, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-isopropylaniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine bond. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine
  • (E)-1-(4-ethylphenyl)-N-[(Z)-(4-ethylphenyl)methylideneamino]methanimine
  • (E)-1-(4-tert-butylphenyl)-N-[(Z)-(4-tert-butylphenyl)methylideneamino]methanimine

Uniqueness

(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine is unique due to the presence of isopropyl groups, which influence its steric and electronic properties. These groups can affect the compound’s reactivity, binding affinity, and overall stability, distinguishing it from similar compounds with different substituents.

Properties

CAS No.

35196-94-2

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine

InChI

InChI=1S/C20H24N2/c1-15(2)19-9-5-17(6-10-19)13-21-22-14-18-7-11-20(12-8-18)16(3)4/h5-16H,1-4H3/b21-13-,22-14+

InChI Key

PJIGTEXYLLRIRT-VOKWCDJLSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N=C\C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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